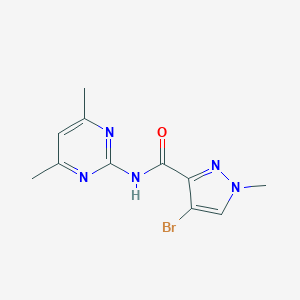
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, making it a subject of intense research.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in disease processes. It may also work by modulating certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to modulate certain signaling pathways in cells, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. It has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of new analogs of this compound with improved efficacy and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new treatments for various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4,6-dimethylpyrimidin-2-amine with 1-bromo-3-chloropropane in the presence of a base to obtain 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-3-chloropropan-1-amine. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
Produktname |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C11H12BrN5O |
Molekulargewicht |
310.15 g/mol |
IUPAC-Name |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12BrN5O/c1-6-4-7(2)14-11(13-6)15-10(18)9-8(12)5-17(3)16-9/h4-5H,1-3H3,(H,13,14,15,18) |
InChI-Schlüssel |
GIHJWBNIKXFUNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2Br)C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)
![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)

![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)

![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)


![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)